1-[(4-Nitrophenyl)sulfonyl]pyrrolidine
Overview
Description
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenylsulfonyl group imparts unique chemical properties to the pyrrolidine ring, making it a valuable scaffold for the development of bioactive molecules.
Scientific Research Applications
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications. The compound’s unique structure allows for the exploration of new pharmacophores.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of biological processes.
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyrrolidine+4-Nitrobenzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Oxidation: The pyrrolidine ring can be oxidized under strong oxidizing conditions, leading to the formation of pyrrolidone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleophilic residues in proteins, forming covalent bonds that alter protein function. These interactions are crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and nitrophenyl-substituted compounds. Similar compounds include:
4-Nitrophenylsulfonyl chloride: Used as a reagent for introducing the nitrophenylsulfonyl group into various substrates.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different functional groups, used in medicinal chemistry.
Sulfonamide derivatives: Compounds with a sulfonamide group, widely used in pharmaceuticals for their antibacterial properties.
The uniqueness of this compound lies in its combination of the nitrophenylsulfonyl group with the pyrrolidine ring, providing a versatile scaffold for chemical modifications and biological studies.
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)9-3-5-10(6-4-9)17(15,16)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCUNTGOHGZCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352345 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-37-2 | |
Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid revealed by the study?
A1: The research primarily focuses on characterizing the structure of this compound-2-carboxylic acid using various techniques. The study confirms the successful synthesis of the compound and provides detailed insights into its structure through single-crystal X-ray diffraction analysis. [] This analysis elucidates the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, providing a comprehensive understanding of its three-dimensional structure. Additionally, the study employs Hirshfeld surface analysis, a computational method, to quantify and visualize intermolecular interactions within the crystal lattice. [] These interactions, often subtle yet crucial, significantly influence the compound's physical properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.